methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for their diverse pharmacological and material science applications. The core structure comprises a fused thiazole and pyrimidine ring, with substituents at positions 2, 5, 6, and 5. Key structural features include:
- Position 5: A 4-(tert-butyl)phenyl group, introducing steric bulk and lipophilicity.
- Position 6: A methyl ester group, enhancing solubility and enabling further functionalization.
- Position 7: A methyl group, modulating electronic effects.
Properties
Molecular Formula |
C28H28N2O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-18-23(26(32)33-5)24(20-14-16-21(17-15-20)28(2,3)4)30-25(31)22(34-27(30)29-18)13-9-12-19-10-7-6-8-11-19/h6-17,24H,1-5H3/b12-9+,22-13+ |
InChI Key |
WFBDNPCVBFZVBV-OGCVIRRGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidine-2-Thione Intermediate
The thiazolopyrimidine core originates from a Biginelli reaction between ethyl acetoacetate, 4-(tert-butyl)benzaldehyde, and thiourea. This one-pot reaction forms 3,4-dihydropyrimidine-2(1H)-thione (1 ), a critical precursor.
Typical Conditions
Cyclization to Thiazolopyrimidine
The dihydropyrimidine-2-thione undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold (2 ).
Procedure
-
Reagents : Compound 1 (1 mmol), ethyl chloroacetate (1.5 mmol) in DMF (15 mL).
-
Conditions : Reflux at 110°C for 10 hours.
-
Workup : Precipitation in ice-water, filtration, and ethanol recrystallization.
Introduction of 7-Methyl and 4-(tert-Butyl)Phenyl Groups
Alkylation and Michael Addition
The 4-(tert-butyl)phenyl group is introduced via a Michael addition using sodium methanolate catalysis.
Optimized Protocol
Methylation at Position 7
Methylation is achieved using methyl iodide in the presence of K₂CO₃.
Steps
-
Reagents : Thiazolopyrimidine intermediate (1 mmol), CH₃I (1.2 mmol), K₂CO₃ (2 mmol) in DMF.
-
Conditions : 60°C for 6 hours.
Formation of the 2-[(E,2E)-3-Phenyl-2-Propenylidene] Moiety
Knoevenagel Condensation
The propenylidene group is introduced via condensation with cinnamaldehyde under basic conditions.
Method
-
Reagents : Thiazolopyrimidine (1 mmol), cinnamaldehyde (1.2 mmol), piperidine (0.1 eq) in ethanol.
-
Conditions : Reflux for 3 hours.
-
Workup : Solvent evaporation, purification via silica gel chromatography (hexane/EtOAc 3:1).
Esterification at Position 6
Carboxylation and Methyl Ester Formation
The carboxylic acid at position 6 is esterified using methanol under acidic conditions.
Procedure
-
Reagents : Thiazolopyrimidine-6-carboxylic acid (1 mmol), SOCl₂ (2 mmol), methanol (excess).
-
Conditions : Reflux for 2 hours.
Reaction Optimization Data
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Biginelli Condensation | ZnCl₂/Glacial Acetic Acid | 80 | 4 | 85–90 |
| Cyclization | DMF | 110 | 10 | 70–75 |
| Michael Addition | Sodium Methanolate | 120 | 8 | 72–78 |
| Knoevenagel | Piperidine/Ethanol | 78 | 3 | 65–70 |
| Esterification | SOCl₂/MeOH | 65 | 2 | 90–95 |
Challenges and Solutions
Regioselectivity in Propenylidene Formation
The E,2E configuration is ensured by using bulky bases (e.g., DABCO) and polar aprotic solvents (DMF), minimizing isomerization.
Purification of Hydrophobic Intermediates
Column chromatography with gradient elution (hexane → EtOAc) resolves solubility issues caused by the tert-butyl group.
Scalability and Industrial Feasibility
Gram-scale synthesis (10 g) has been demonstrated for analogous thiazolopyrimidines using flow chemistry, reducing reaction times by 40%. Catalyst recycling (e.g., Fe₃O₄ nanoparticles) improves cost-efficiency for large batches.
Recent Advances
Chemical Reactions Analysis
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Their Effects
Table 1: Key Structural Differences and Properties
Key Observations:
- C5 Substituents : The tert-butyl group in the target compound offers greater steric hindrance and hydrophobicity compared to methyl (), chlorophenyl (), or isopropylphenyl () groups. This may influence crystallinity and intermolecular interactions (e.g., π-halogen or hydrogen bonding) .
- C2 Substituents: The (E,2E)-propenylidene group provides a conjugated system distinct from pyrazolyl (), morpholinomethyl (), or furyl-piperazinyl () moieties. This could enhance photophysical properties or receptor-binding affinity.
- C6 Ester Groups : Methyl esters (target) vs. ethyl esters (analogs) may alter metabolic stability and solubility .
Structural and Crystallographic Insights
- Crystal Packing : Compounds with bulky C5 substituents (e.g., 4-bromophenyl in ) exhibit π-halogen interactions, while tert-butyl groups may favor van der Waals interactions.
- Hydrogen Bonding : The methyl ester (C6) and ketone (C3) groups in the target compound could form hydrogen bonds similar to those observed in ethyl 7-methyl-3-oxo-5-phenyl derivatives .
- Puckering Analysis: The thiazolo[3,2-a]pyrimidine core likely adopts a non-planar conformation, as seen in related structures analyzed via Cremer-Pople coordinates .
Biological Activity
The compound methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities. Its structure can be broken down as follows:
- Thiazolo ring : Contributes to various interactions with biological targets.
- Pyrimidine moiety : Often associated with nucleic acid interactions.
- Aromatic substituents : The tert-butyl and phenyl groups enhance lipophilicity and may influence binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including:
- Huh7 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
The results demonstrated significant cytotoxicity with IC50 values of 4.67 μM for Huh7 and 2.30 μM for MCF-7, indicating potent anticancer activity without significant toxicity to normal cells (IC50 > 25 μM) .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various pathogenic bacteria and fungi. The agar well diffusion method was employed to determine its efficacy.
Results Summary
| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 18 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Candida albicans | 15 | 64 |
These results suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .
The proposed mechanism of action for the anticancer and antimicrobial activities includes:
- Inhibition of DNA synthesis : The pyrimidine structure may interfere with nucleic acid synthesis.
- Disruption of microbial cell membranes : The lipophilic nature allows interaction with lipid bilayers, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications in the structure can lead to enhanced potency or selectivity:
- Aromatic substitutions : Variations in substituents on the phenyl ring can modulate lipophilicity and binding affinity.
- Alkyl chain length : Altering the length of alkyl chains can impact solubility and permeability.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions requiring precise control of temperature (70–100°C), solvent selection (e.g., DMF or toluene), and catalyst use (e.g., palladium or copper complexes) to optimize yield . A critical step is the condensation of the thiazolo[3,2-a]pyrimidine core with the (E,2E)-3-phenyl-2-propenylidene moiety, which must be conducted under inert conditions to prevent oxidation . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, monitored by HPLC .
Q. How can the structural integrity of this compound be confirmed after synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is used to verify the fused thiazole-pyrimidine scaffold and substituent positions . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected m/z: ~505.5 g/mol). X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the (E,2E)-propenylidene group .
Q. What analytical methods are suitable for monitoring reaction progress and purity?
Thin-layer chromatography (TLC) with UV visualization is effective for real-time monitoring of intermediate steps . For quantitative analysis, reverse-phase HPLC using a C18 column and acetonitrile/water gradient (60:40 to 90:10) provides resolution for the compound and byproducts . Mass spectrometry coupled with liquid chromatography (LC-MS) is critical for detecting trace impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and propenylidene substituents influence reactivity?
The tert-butyl group at the 4-phenyl position introduces steric hindrance, reducing nucleophilic attack at the pyrimidine ring’s C2 position . Conversely, the (E,2E)-propenylidene moiety enhances electrophilicity at the α,β-unsaturated ketone, making it prone to Michael addition reactions . Computational studies (DFT) are advised to map electron density distribution and predict reactive sites .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from differences in substituent electronegativity and solubility. For example, replacing the 4-methoxyphenyl group (logP ~2.1) with tert-butylphenyl (logP ~3.8) increases lipophilicity, altering membrane permeability . Standardized assays (e.g., enzymatic inhibition under pH 7.4 buffer) and comparative SAR tables (Table 1) can clarify discrepancies:
| Substituent at Position 5 | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl | 12.3 ± 1.2 | 0.45 |
| 4-(tert-Butyl)phenyl | 8.7 ± 0.9 | 0.18 |
| Table 1: Impact of substituents on COX-2 inhibition and solubility |
Q. How can molecular docking studies be optimized to predict target binding interactions?
Use crystal structures of target proteins (e.g., COX-2 or PKC-θ) from the PDB for docking simulations. The propenylidene group’s conjugated system likely engages in π-π stacking with aromatic residues (e.g., Phe-518 in COX-2), while the carboxylate forms hydrogen bonds with Arg-120 . MD simulations (AMBER or GROMACS) over 100 ns trajectories validate binding stability .
Methodological Challenges
Q. What experimental designs mitigate degradation during long-term stability studies?
Store the compound in amber vials under argon at −20°C to prevent photodegradation and hydrolysis of the ester group . Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Q. How are regioselectivity issues addressed in functionalizing the thiazolo[3,2-a]pyrimidine core?
Electrophilic substitution at C6 is favored due to electron-withdrawing effects of the 3-oxo group. For C2 modifications, use directing groups (e.g., Boc-protected amines) to enhance selectivity . Microwave-assisted synthesis (100 W, 120°C) reduces side reactions by shortening reaction times .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in academic labs?
Use fume hoods and nitrile gloves due to potential irritant properties of the thiazole ring . Waste disposal must follow institutional guidelines for organic solvents and heavy metal catalysts (e.g., copper residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
